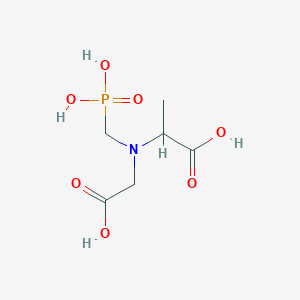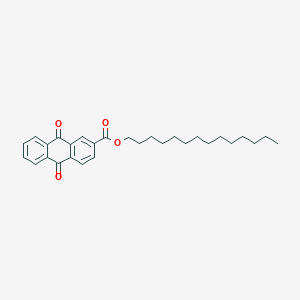
Tetradecyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a complex organic compound derived from anthraquinone. This compound is characterized by its unique structure, which includes a tetradecyl chain attached to the anthraquinone core. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the esterification of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Scientific Research Applications
Tetradecyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tetradecyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron shuttle. In biological systems, it can interact with cellular redox pathways, influencing processes such as oxidative stress and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene, used as a hydrogen donor.
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Another anthraquinone derivative with similar redox properties.
Uniqueness
Tetradecyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to the presence of the tetradecyl chain, which enhances its solubility in organic solvents and its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in the development of lipid-based drug delivery systems .
Properties
CAS No. |
95598-18-8 |
|---|---|
Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
tetradecyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-33-29(32)22-18-19-25-26(21-22)28(31)24-17-14-13-16-23(24)27(25)30/h13-14,16-19,21H,2-12,15,20H2,1H3 |
InChI Key |
QJMKVDMKDPVTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
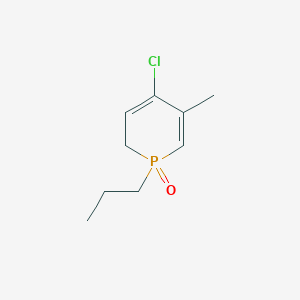
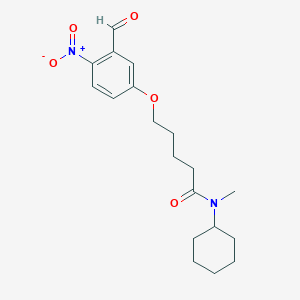


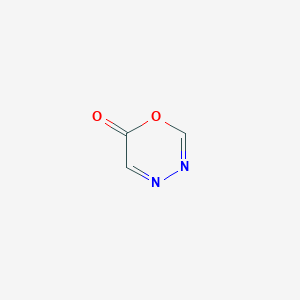

![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
